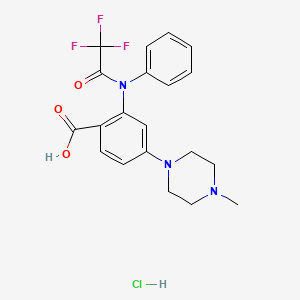
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride is a synthetic organic compound that has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a trifluoroacetyl group, and a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoroacetyl group, and the coupling with benzoic acid. Common reagents used in these reactions include piperazine, trifluoroacetic anhydride, and benzoic acid derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the trifluoroacetyl group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology
In biological research, this compound may serve as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, the compound may be utilized in the development of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may facilitate binding to neurotransmitter receptors, while the trifluoroacetyl group can enhance the compound’s stability and bioavailability. Pathways involved may include modulation of signal transduction or inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-2-(N-phenyl)benzoic acid
- 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)phenyl)benzoic acid
Uniqueness
The presence of the trifluoroacetyl group in 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as medicinal chemistry or industrial processes.
特性
分子式 |
C20H21ClF3N3O3 |
|---|---|
分子量 |
443.8 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C20H20F3N3O3.ClH/c1-24-9-11-25(12-10-24)15-7-8-16(18(27)28)17(13-15)26(19(29)20(21,22)23)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3,(H,27,28);1H |
InChIキー |
IJDMSFWTWMCQSO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3=CC=CC=C3)C(=O)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


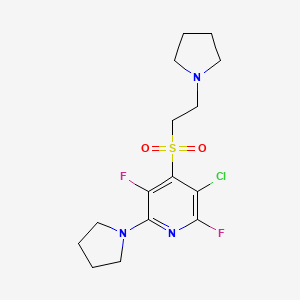
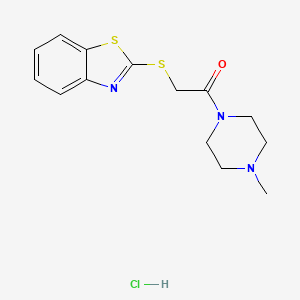
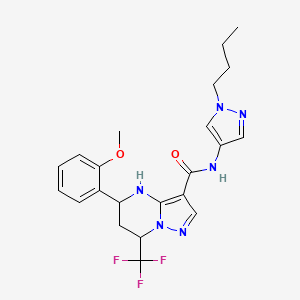
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
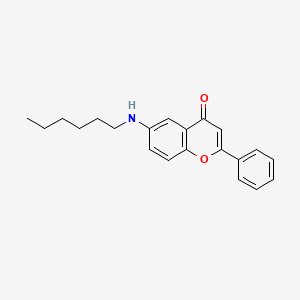
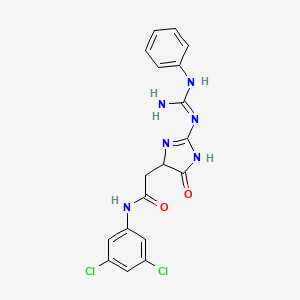
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
